4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide
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Description
4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C26H26FN3O4S and its molecular weight is 495.57. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Receptor Affinity
Development of fluorine-18-labeled 5-HT1A Antagonists
This research synthesized fluorinated derivatives for imaging serotonin receptors, demonstrating the compound's utility in brain imaging and receptor binding studies. The study highlights the compound's pharmacokinetic properties and specific binding ratios, indicating its potential in assessing serotonin levels and receptor distribution (Lang et al., 1999).
Chemical Synthesis and Structural Analysis
Heterocyclic β-Enamino Esters Synthesis
This research discusses the synthesis of complex heterocyclic compounds, including the target compound, demonstrating its role in the development of novel chemical entities with potential biological applications (Wamhoff et al., 1985).
Antipsychotic Potential
Antipsychotic Agent Evaluation
A study on conformationally restricted butyrophenones explored their binding affinity for dopamine and serotonin receptors, showcasing the compound's potential as an antipsychotic drug (Raviña et al., 2000).
Novel Synthesis Approaches
Synthesis of Polyamides Containing Uracil and Adenine
Research into the synthesis of polyamides incorporating nucleobases like uracil and adenine underlines the compound's utility in creating novel polymers, which could have applications in materials science and bioengineering (Hattori & Kinoshita, 1979).
Antitumor Activity
Histone Deacetylase 6 Inhibitors
A study evaluating pyrimidinedione derivatives for antitumor activity highlighted one specific compound's potential to inhibit tumor growth and induce apoptosis, signifying its promise as a targeted cancer therapy (Liu et al., 2015).
Properties
IUPAC Name |
4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O4S/c27-21-6-2-1-4-19(21)16-29-22-11-13-35-23(22)25(32)30(26(29)33)15-17-7-9-18(10-8-17)24(31)28-14-20-5-3-12-34-20/h1-6,11-13,17-18H,7-10,14-16H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPLGIISTUKDNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F)C(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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